molecular formula C16H21BO6 B8228128 Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

Cat. No.: B8228128
M. Wt: 320.1 g/mol
InChI Key: NUTKVMPTPGGDJJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (CAS 1186376-95-3) is a high-purity aromatic ester featuring a pinacol boronate group. With the molecular formula C 16 H 21 BO 6 and a molecular weight of 320.15 g/mol, this compound serves as a versatile synthon in organic synthesis and materials science research . Its primary research value lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl and conjugated organic structures . The presence of two methyl ester groups on the same aromatic ring as the boronate ester provides multiple sites for further functionalization, making it particularly valuable for the synthesis of complex molecular architectures, such as metal-organic frameworks (MOFs), polymers, and dendritic molecules . Researchers utilize this compound to incorporate a functionalized isophthalate core into larger systems, which is relevant for developing advanced materials with specific electronic or photophysical properties. The compound is a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a handling precaution, it may cause skin and serious eye irritation . This product is intended for research purposes and is strictly for laboratory use by qualified professionals.

Properties

IUPAC Name

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-10(13(18)20-5)9-11(12)14(19)21-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTKVMPTPGGDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate typically involves the reaction of isophthalic acid derivatives with boronic esters. One common method is the esterification of isophthalic acid with methanol to form dimethyl isophthalate, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids/Alcohols: From oxidation.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate serves as an essential building block in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the synthesis of complex organic molecules which are fundamental in various chemical industries.

Reaction Type Description
Suzuki-MiyauraForms carbon-carbon bonds between aryl halides and boronic acids.
Stille CouplingInvolves coupling of organostannanes with halides.
Negishi CouplingCouples organozinc reagents with halides.

Medicinal Chemistry

Pharmaceutical Development:
In medicinal chemistry, this compound is instrumental in the design and development of pharmaceuticals. Its ability to modify biological activity and enhance specificity makes it valuable for creating targeted therapies.

Case Study:
Research has demonstrated that compounds synthesized using this compound exhibit improved efficacy against specific diseases by enhancing binding affinity to biological targets.

Material Science

Advanced Materials:
The compound is utilized in the formulation of advanced materials such as polymers and coatings that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental factors.

Material Type Properties Enhanced
PolymersImproved tensile strength and thermal stability.
CoatingsEnhanced abrasion resistance and weatherability.

Catalysis

Ligand Role:
this compound acts as a ligand in catalytic processes. It improves reaction efficiencies and selectivities in various chemical transformations by stabilizing reactive intermediates.

Example:
In palladium-catalyzed reactions, this compound forms stable complexes that facilitate the transfer of organic groups to target molecules.

Analytical Chemistry

Sensor Development:
The compound is employed in the development of sensors and probes for detecting specific analytes. Its unique chemical properties enhance the sensitivity and accuracy of measurements.

Application Example:
Research has shown that sensors utilizing this compound can detect low concentrations of biomolecules with high specificity.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications Stability
Dimethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate 1,3-Methyl esters, 4-boronate Suzuki coupling, MOFs High (anhydrous)
Diethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate 1,3-Ethyl esters Hydrolysis-sensitive reactions Moderate
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde 1,3-Aldehydes COFs, OLEDs Low (reactive)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride 1-Benzoyl chloride Polymer synthesis Low (moisture-sensitive)

Table 2: Antimicrobial Activity of Related Compounds ()

Compound MIC (µg/mL)
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4.8–19.5
Amikacin (Reference) 2–8

Biological Activity

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate (CAS No. 944392-68-1) is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and drug delivery systems. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁BO₆
  • Molecular Weight : 320.15 g/mol
  • Appearance : Solid
  • Purity : >98% (GC)

The biological activity of this compound is primarily associated with its role as a building block in polymeric drug delivery systems. The compound's boron atom plays a crucial role in enhancing the stability and solubility of drugs within these systems.

Key Mechanisms:

  • pH-Sensitive Release : The compound can be incorporated into pH-sensitive drug delivery vehicles that release therapeutic agents in response to the acidic microenvironment of tumor cells. This mechanism is particularly relevant in cancer therapy where localized drug delivery can reduce systemic toxicity .
  • Biocompatibility : Studies indicate that the polymeric systems utilizing this compound exhibit good biocompatibility and low cytotoxicity towards healthy cells while maintaining efficacy against cancer cells .

In Vitro Studies

  • Cytotoxicity Assays :
    • Research demonstrated that drug delivery systems incorporating this compound showed significant cytotoxic effects on various cancer cell lines (e.g., HepG2 liver cancer cells). At concentrations of 20 mg/L, cell viability dropped below 20% after 48 hours .
  • Drug Release Kinetics :
    • The compound facilitated controlled release profiles of chemotherapeutics like Doxorubicin (DOX), with accelerated release observed at acidic pH levels typical of tumor environments. The cumulative DOX release increased significantly under these conditions compared to physiological pH .

Case Study 1: Polymer-Based Drug Delivery System

A study investigated a polymer-based system utilizing this compound for delivering DOX to HeLa cells. Results indicated enhanced cellular uptake and significant cytotoxicity compared to free DOX treatment .

Case Study 2: Biocompatibility Assessment

Another assessment focused on the biocompatibility of polymeric micelles incorporating this compound. The findings revealed that even at high concentrations (up to 100 mg/L), cell viability remained above 80%, indicating low toxicity to healthy cells while effectively targeting tumor cells .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated isophthalate precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example:

Start with dimethyl 4-bromoisophthalate.

React with B₂pin₂ (1.1 equiv) using Pd(dppf)Cl₂ (5 mol%) as a catalyst and KOAc (3 equiv) as a base in anhydrous DMSO at 80°C for 12 hours .

Purify via column chromatography (hexane/ethyl acetate, 8:2). Typical yields range from 65–80%.

  • Key Data :
PrecursorCatalystSolventYield (%)Purity (HPLC)
Br-isophthalatePd(dppf)Cl₂DMSO78>99%

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the pinacol methyl groups (δ 1.2–1.3 ppm, singlet) and aromatic protons (δ 7.8–8.2 ppm, multiplet).
  • ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .
  • X-ray Crystallography : Resolve the planar geometry of the dioxaborolane ring and ester groups (bond angles ~120° for boron) .

Advanced Research Questions

Q. What mechanistic role does this compound play in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a transmetalation agent, transferring the aryl group to the palladium catalyst. Key factors:
  • Steric Effects : The pinacol group enhances stability but may slow transmetalation in sterically hindered systems.
  • Electronic Effects : Electron-withdrawing ester groups (isophthalate) increase electrophilicity, accelerating oxidative addition .
  • Data Contradiction : Lower yields in polar aprotic solvents (e.g., DMF) vs. THF due to solvent coordination competing with boronates .

Q. How can researchers address stability challenges during storage and reaction?

  • Methodological Answer :
  • Storage : Keep under argon at –20°C; moisture exposure leads to hydrolysis (t₁/₂ < 24 hours in humid air) .
  • Reaction Optimization : Use anhydrous solvents (e.g., THF with molecular sieves) and minimize heating above 100°C to prevent decomposition .

Q. What analytical strategies resolve contradictions in catalytic efficiency data across studies?

  • Methodological Answer :
  • Controlled Variable Testing : Compare reaction parameters (e.g., base, solvent, catalyst loading) systematically.
  • Case Study :
BaseSolventYield (%)
K₂CO₃THF72
CsFDioxane88
  • CsF’s superior performance is attributed to enhanced boron-to-palladium transfer .

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